![molecular formula C13H11NO6S2 B2368185 (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid CAS No. 853904-01-5](/img/structure/B2368185.png)
(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid
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Overview
Description
Synthesis Analysis
The synthesis of furan-based derivatives involves various chemical reactions. For instance, furfural and 2-Methylfuran can be used to produce diesel precursors . Another study discusses the synthesis of new furan-based derivatives for their cytotoxic and tubulin polymerization inhibitory activities .Molecular Structure Analysis
The molecular structure of this compound is determined by its chemical formula, C13H11NO6S2. The compound contains a furan functional group, which is a heterocyclic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen.Chemical Reactions Analysis
Furan platform chemicals (FPCs) like furfural and 5-hydroxy-methylfurfural are directly available from biomass . They can be economically synthesized from biomass via FPCs . Another study discusses the reaction of substituted furan-2-ylmethylene with 2,2-dimethyl-1,3-dioxane-4,6-dione .Scientific Research Applications
- Research Focus : Recent advancements in electrocatalysis of HMF and FF have explored mechanisms, pathways, catalysts, and factors affecting the reaction (e.g., electrolyte pH, potential, and substrate concentration). Researchers aim to enhance reaction activity, selectivity, and scalability for large-scale applications .
Electrocatalysis for Biomass Conversion
Mechanism of Action
properties
IUPAC Name |
2-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO6S2/c15-10(16)4-3-8(12(18)19)14-11(17)9(22-13(14)21)6-7-2-1-5-20-7/h1-2,5-6,8H,3-4H2,(H,15,16)(H,18,19)/b9-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTVVQHHLPUAGB-RMKNXTFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid |
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